molecular formula C10H14N4O3 B8488373 2-(1-Methyl-2-((pyridin-4-ylmethyl)carbamoyl)hydrazinyl)acetic acid

2-(1-Methyl-2-((pyridin-4-ylmethyl)carbamoyl)hydrazinyl)acetic acid

Katalognummer: B8488373
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: WCCAEIDLWALKAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Methyl-2-((pyridin-4-ylmethyl)carbamoyl)hydrazinyl)acetic acid is a complex organic compound with a unique structure that includes a pyridine ring, a hydrazinyl group, and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-2-((pyridin-4-ylmethyl)carbamoyl)hydrazinyl)acetic acid typically involves multiple steps. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the hydrazinyl group and finally the acetic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Methyl-2-((pyridin-4-ylmethyl)carbamoyl)hydrazinyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-(1-Methyl-2-((pyridin-4-ylmethyl)carbamoyl)hydrazinyl)acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(1-Methyl-2-((pyridin-4-ylmethyl)carbamoyl)hydrazinyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridine derivatives: Compounds with similar pyridine rings but different functional groups.

    Hydrazinyl derivatives: Compounds with hydrazinyl groups attached to different moieties.

    Acetic acid derivatives: Compounds with acetic acid moieties but different substituents.

Uniqueness

2-(1-Methyl-2-((pyridin-4-ylmethyl)carbamoyl)hydrazinyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H14N4O3

Molekulargewicht

238.24 g/mol

IUPAC-Name

2-[methyl-(pyridin-4-ylmethylcarbamoylamino)amino]acetic acid

InChI

InChI=1S/C10H14N4O3/c1-14(7-9(15)16)13-10(17)12-6-8-2-4-11-5-3-8/h2-5H,6-7H2,1H3,(H,15,16)(H2,12,13,17)

InChI-Schlüssel

WCCAEIDLWALKAG-UHFFFAOYSA-N

Kanonische SMILES

CN(CC(=O)O)NC(=O)NCC1=CC=NC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.